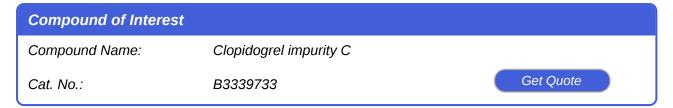


Application Note: Determination of Clopidogrel Impurity C in Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a widely used antiplatelet agent, and its purity is critical for the safety and efficacy of the final pharmaceutical product. **Clopidogrel Impurity C**, the (R)-enantiomer of Clopidogrel, is a process-related impurity that must be carefully monitored and controlled.[1] This application note provides a detailed protocol for the determination of **Clopidogrel Impurity C** in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is based on established analytical procedures and has been validated according to ICH guidelines.

Principle

This method utilizes chiral High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify **Clopidogrel Impurity C** from the active pharmaceutical ingredient (API), Clopidogrel, and other related substances. The use of a chiral stationary phase allows for the specific resolution of the enantiomers.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC method for the determination of **Clopidogrel Impurity C**.



| Parameter | Result |
|-------------------------------|----------------------|
| Limit of Detection (LOD) | 0.0085 %w/w |
| Limit of Quantification (LOQ) | 0.027 %w/w |
| Linearity Range | 0.199 - 12.462 μg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Precision at LOQ (%RSD) | 9.12 |

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the analysis of **Clopidogrel Impurity C**.

Reagents and Materials

- Clopidogrel Bisulfate Reference Standard
- Clopidogrel Related Compound C Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)
- Clopidogrel Tablets (Sample)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical Balance



- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator
- · pH meter

Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | ULTRON ES-OVM, 5 μ m (4.6 mm \times 150 mm i.d.) |
| Mobile Phase | Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 4.7) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 μL |

Preparation of Solutions

- 4.1. Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 4.7)
- Weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 4.7 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter.
- 4.2. Mobile Phase Preparation



- Mix acetonitrile and the prepared buffer in a ratio of 25:75 (v/v).
- Degas the mobile phase using a sonicator for 15 minutes.
- 4.3. Standard Stock Solution Preparation
- Accurately weigh about 10 mg of Clopidogrel Related Compound C reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate to dissolve.
- Dilute to volume with the mobile phase and mix well.
- 4.4. Sample Solution Preparation
- Weigh and finely powder not fewer than 20 Clopidogrel tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Clopidogrel into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the Clopidogrel.
- Cool the solution to room temperature and dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

- Inject the standard solution six times.
- The relative standard deviation (%RSD) for the peak area of Clopidogrel Impurity C should not be more than 5.0%.
- The tailing factor for the **Clopidogrel Impurity C** peak should not be more than 2.0.



• The theoretical plates for the **Clopidogrel Impurity C** peak should be not less than 2000.

Analytical Procedure

- Inject the blank (mobile phase) once to ensure there are no interfering peaks.
- Inject the standard solution and record the peak area.
- Inject the sample solution in duplicate and record the peak areas for Clopidogrel Impurity
 C.

Calculation

Calculate the percentage of **Clopidogrel Impurity C** in the tablet sample using the following formula:

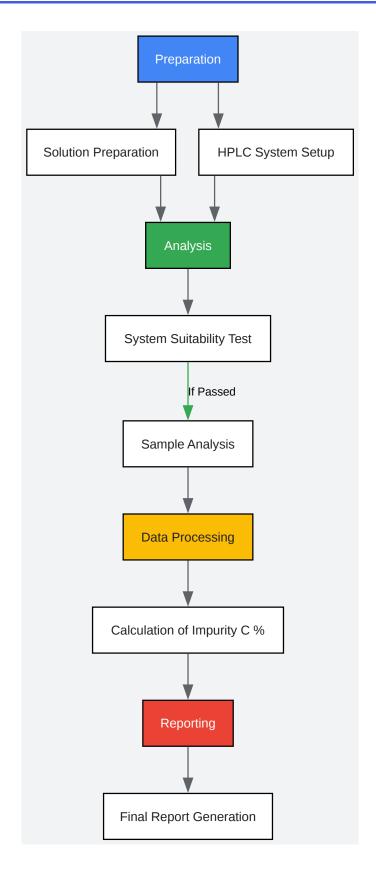
% Impurity C = (Area sample / Area standard) * (Conc standard / Conc sample) * 100

Where:

- Area sample is the peak area of Impurity C in the sample chromatogram.
- Area standard is the peak area of Impurity C in the standard chromatogram.
- Conc standard is the concentration of the Impurity C standard solution (in mg/mL).
- Conc sample is the concentration of the Clopidogrel sample solution (in mg/mL).

Visualizations

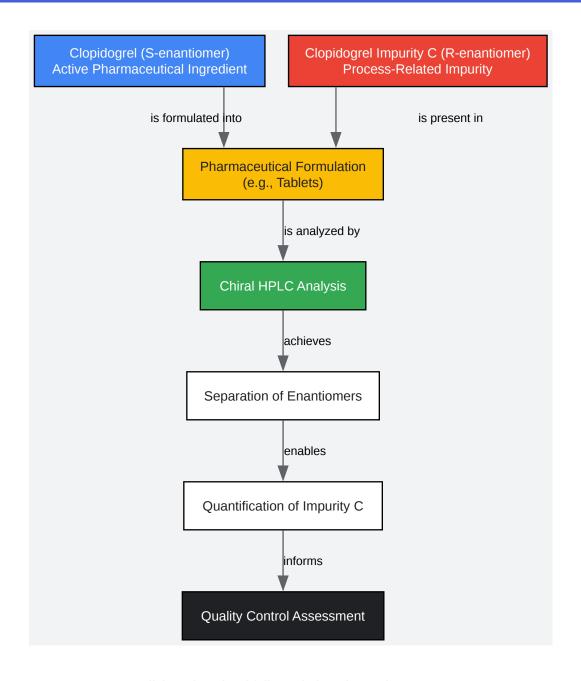




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Caption: Experimental workflow for **Clopidogrel Impurity C** determination.





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Caption: Logical relationship of components in the analysis.

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References



- 1. bocsci.com [bocsci.com]
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